molecular formula C20H16N4OS2 B2510334 3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 847402-76-0

3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2510334
CAS No.: 847402-76-0
M. Wt: 392.5
InChI Key: ZNFBMBHNGXRPPE-UHFFFAOYSA-N
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Description

3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a synthetic small molecule featuring a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound combines the 1,2,4-triazole heterocycle with a benzothiazol-2-one moiety and a prop-2-yn-1-ylsulfanyl side chain. The 1,2,4-triazole nucleus is extensively documented in scientific literature for its significant pharmacological potential, including antimicrobial, antifungal, anticancer, and anticonvulsant properties . Furthermore, recent integrated computational and experimental approaches have identified 1,2,4-triazole-containing compounds as potent inhibitors for novel therapeutic targets, such as TIM-3 in cancer immunotherapy . The presence of the prop-2-yn-1-ylsulfanyl (propargylthio) group may enhance the molecule's reactivity and its potential to interact with biological targets, making it a valuable intermediate for click chemistry or further derivatization. Key Research Applications: • Medicinal Chemistry & Drug Discovery: Serves as a key intermediate for synthesizing novel compounds for biological screening against various disease targets . • Chemical Biology: The alkyne group in the side chain can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions for bioconjugation, probe development, or creating chemical libraries. • Material Science: Potential application in the development of advanced organic materials, given the thermal stability and electronic properties often associated with triazole and benzothiazole heterocycles. NOTE: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[4-(2-methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS2/c1-3-12-26-19-22-21-18(24(19)15-9-5-4-8-14(15)2)13-23-16-10-6-7-11-17(16)27-20(23)25/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFBMBHNGXRPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC#C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactions. The key steps include the formation of the triazole ring, the introduction of the alkyne group, and the final coupling with the benzothiazole moiety. Common reagents used in these reactions include hydrazine derivatives, alkynes, and thiol compounds. The reaction conditions often require the use of catalysts such as copper(I) iodide and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the alkyne group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of triazole and benzothiazole have been explored for their ability to inhibit cancer cell proliferation. The specific compound has been evaluated for its potential as a 5-lipoxygenase inhibitor , which is significant in the context of inflammatory diseases and cancer therapy .

Mechanism of Action
The proposed mechanism involves the compound's ability to interact with enzymes involved in inflammatory pathways. In silico studies using molecular docking techniques have suggested that this compound can effectively bind to the active sites of target enzymes, potentially leading to decreased inflammatory responses and tumor growth .

Agricultural Applications

Fungicidal Properties
Compounds containing triazole rings are well-known for their fungicidal properties. The structure of 3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one suggests it may also possess fungicidal activity. Preliminary tests on related compounds have shown effectiveness against various fungal pathogens in crops, which could be beneficial for agricultural applications .

Case Study 1: Inhibition of Lipoxygenase
A study conducted on similar triazole derivatives demonstrated significant inhibition of lipoxygenase enzymes in vitro. The results indicated that modifications to the triazole ring could enhance biological activity, suggesting a pathway for optimizing the structure of This compound for improved efficacy against inflammatory diseases .

Case Study 2: Agricultural Efficacy
In agricultural trials, a related compound was tested against common fungal pathogens affecting crops like wheat and corn. The results showed a promising reduction in fungal growth when applied at specific concentrations, indicating potential use as a fungicide .

Mechanism of Action

The mechanism of action of 3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The alkyne group allows for covalent modification of target proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of structurally related compounds highlights key differences in substituents, electronic profiles, and bioactivity:

Compound Core Structure Substituents Reported Bioactivity Key References
Target Compound : 3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one 1,2,4-triazole + benzothiazol-2-one 2-methylphenyl, propargylsulfanyl Not explicitly reported (theoretical potential for antiviral/antimicrobial activity)
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone + benzothiazole Allyl, methyl, phenyl Anticancer activity (specific targets not detailed)
Triazole Schiff base benzopyranone derivatives Triazole + benzopyranone Varied (e.g., nitro, halogen, aryl) Antiviral activity against cucumber mosaic virus (500 mg/L inhibition)
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazolone + benzothiazole (conjugated) Methyl, phenyl Structural analog with potential enzyme inhibition

Key Observations:

Core Heterocycles: The target compound’s 1,2,4-triazole and benzothiazol-2-one combination is distinct from pyrazolone-benzothiazole hybrids (e.g., ) or triazole-benzopyranone systems (e.g., ). The dihydrobenzothiazol-2-one moiety may enhance metabolic stability compared to non-saturated analogs.

Substituent Effects: Propargylsulfanyl vs. This contrasts with the non-reactive allyl or phenyl groups in analogs . 2-Methylphenyl: The ortho-methyl group on the phenyl ring may induce steric hindrance, affecting binding pocket interactions compared to unsubstituted phenyl analogs.

The target compound’s bioactivity remains uncharacterized but could align with these trends. Propargylsulfanyl groups are rare in literature analogs, suggesting unique reactivity or pharmacokinetic properties (e.g., enhanced membrane permeability).

Synthetic Considerations: The propargylsulfanyl substituent likely requires specialized coupling agents (e.g., Mitsunobu conditions or thiol-alkyne "click" chemistry), differing from the nucleophilic substitutions used for allyl/phenyl groups in analogs .

Research Findings and Data Gaps

  • Structural Data: No crystallographic data for the target compound were found in the evidence. However, analogs in were refined using SHELXL , suggesting similar methodologies could resolve its conformation.
  • Bioactivity Data : Direct comparative data (e.g., IC50 values) are absent. Testing against viral/cancer cell lines is needed to validate theoretical predictions.
  • SAR Insights : The lumping strategy supports comparing substituent effects across analogs. For example, replacing allyl with propargylsulfanyl could enhance target affinity via covalent bonding.

Biological Activity

The compound 3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H14N2OSC_{18}H_{14}N_2OS, with a molecular weight of 306.4 g/mol. Its structure features a triazole ring and a benzothiazole moiety, which are known for their diverse biological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating various triazole compounds, the derivatives exhibited a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3a4438
3b5040
3c6055
Control--

The results indicate that compounds such as 3c showed the highest inhibition rates, suggesting that modifications to the triazole structure can enhance anti-inflammatory activity.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The compound was tested against various Gram-positive and Gram-negative bacterial strains. The results indicated that it possesses moderate antimicrobial activity, with an effective minimum inhibitory concentration (MIC) against specific pathogens .

Table 2: Antimicrobial Activity of Triazole Derivatives

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated using various cancer cell lines. Results showed that it inhibited cell proliferation significantly in both Jurkat and HT-29 cell lines with IC50 values comparable to established chemotherapeutics .

Table 3: Antiproliferative Activity

Cell LineIC50 (µM)Reference Drug IC50 (µM)
Jurkat15Doxorubicin (10)
HT-2920Doxorubicin (12)

Case Studies

In one notable case study, researchers synthesized multiple derivatives of triazoles and assessed their biological activities. Among these, the compound exhibited superior performance in reducing tumor necrosis factor levels and inhibiting cancer cell growth compared to other derivatives . This reinforces the potential of this compound in therapeutic applications.

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